Methyl 3-phenylpyrrolidine-3-carboxylate

Description

Structural Analysis of Methyl 3-Phenylpyrrolidine-3-Carboxylate

Molecular Architecture and Stereochemical Configuration

Pyrrolidine Ring Substitution Patterns

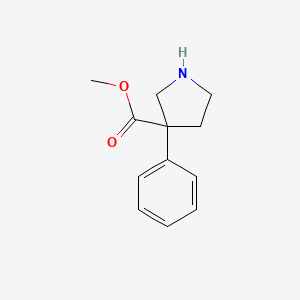

The pyrrolidine ring in this compound adopts a five-membered saturated heterocyclic structure with nitrogen at position 1. The 3-position is substituted with both a phenyl group and a methyl carboxylate ester (Figure 1). This substitution pattern creates a sterically congested environment, influencing the ring’s puckering dynamics. The pyrrolidine ring typically exhibits envelope or twisted conformations, with the substituents at position 3 affecting pseudorotation parameters such as phase angle (P) and puckering amplitude (Φmax) .

| Parameter | Value |

|---|---|

| Molecular Formula | C12H15NO2 |

| Pyrrolidine Substitution | 3-Phenyl, 3-carboxylate |

| Predicted CCS (Ų) | 147.7 ([M+H]+) |

Carboxylate Ester Functional Group Geometry

The carboxylate ester group (-COOCH3) at position 3 adopts a trigonal planar geometry around the carbonyl carbon, consistent with sp² hybridization. Resonance between the carbonyl oxygen and the ester oxygen delocalizes electron density, stabilizing the planar configuration (Figure 2). This resonance is critical for understanding the compound’s reactivity, particularly in nucleophilic acyl substitution reactions .

Chirality and Enantiomeric Considerations

The 3-position of the pyrrolidine ring constitutes a chiral center due to the presence of four distinct substituents: phenyl, carboxylate ester, and two methylene groups from the ring. Enantiomers arise from the R and S configurations at this center. Studies on analogous compounds, such as (3R)-1-phenylpyrrolidine-3-carboxylic acid, demonstrate that chirality significantly impacts intermolecular interactions and crystal packing . Racemization barriers are influenced by steric hindrance from the phenyl group, which restricts free rotation around the C3-N bond .

Comparative Analysis with Related Pyrrolidine Derivatives

2-Phenylpyrrolidine Structural Analogues

Methyl 2-phenylpyrrolidine-3-carboxylate (CAS 95683-62-8) differs in the phenyl group’s position (2 vs. 3). This positional isomerism alters the steric and electronic landscape:

- Steric Effects : The 2-phenyl group creates axial strain in the pyrrolidine ring, favoring a Cγ-endo puckering mode .

- Electronic Effects : Proximity of the phenyl group to the ester in the 3-substituted derivative enhances conjugation, whereas the 2-substituted analogue exhibits reduced resonance stabilization .

4-Phenylpyrrolidine Isomeric Variations

Methyl 4-phenylpyrrolidine-3-carboxylate (CAS 3749891) places the phenyl group at position 4. Key differences include:

- Ring Conformation : The 4-phenyl substituent stabilizes a Cβ-exo puckering mode, as observed in X-ray crystallography studies of related compounds .

- Dihedral Angles : The mean dihedral angle between the pyrrolidine ring and phenyl group is 62.03°–65.79° in 4-substituted derivatives, compared to 60.87°–64.45° in 3-substituted analogues .

| Parameter | 3-Phenyl | 4-Phenyl |

|---|---|---|

| Dihedral Angle (°) | 60.87–64.45 | 62.03–65.79 |

| Predicted CCS (Ų) | 147.7 ([M+H]+) | 152.3 ([M+K]+) |

Properties

IUPAC Name |

methyl 3-phenylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-11(14)12(7-8-13-9-12)10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZPVSPICUEDBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Esterification of Pyrrolidine Derivatives

One of the most common synthetic routes to methyl 3-phenylpyrrolidine-3-carboxylate involves the esterification of 3-phenylpyrrolidine-3-carboxylic acid with methanol in the presence of an acid catalyst. The process typically proceeds as follows:

- Starting Materials: 3-phenylpyrrolidine-3-carboxylic acid and methanol.

- Catalysts: Sulfuric acid or hydrochloric acid is used to catalyze the esterification.

- Reaction Conditions: The mixture is heated under reflux, allowing the acid and alcohol to react and form the methyl ester.

- Purification: The product is purified by distillation or recrystallization to obtain the pure methyl ester.

This method is straightforward and widely used in both laboratory and industrial settings due to its simplicity and relatively high yield.

| Parameter | Details |

|---|---|

| Catalyst | H2SO4 or HCl |

| Solvent | Methanol |

| Temperature | Reflux (~65-70°C) |

| Reaction Time | Several hours (typically 4-12 h) |

| Purification | Distillation or recrystallization |

| Yield | Generally good (varies by conditions) |

This esterification route is supported by the synthesis of related pyrrolidine esters in the literature, where acid-catalyzed esterification is a standard step.

Synthesis via Pyrrolidinone Ring Formation and Subsequent Functionalization

Another approach involves the formation of the pyrrolidinone intermediate, followed by reduction and esterification steps:

- Pyrrolidinone Formation: Starting from aromatic amines and dicarboxylic acids (e.g., itaconic acid), pyrrolidinone rings can be synthesized by refluxing in toluene or similar solvents.

- Reduction: The lactam (pyrrolidinone) is reduced using hydride reagents such as borane dimethyl sulfide complex to yield the corresponding pyrrolidine derivative.

- Esterification: The carboxylic acid group is esterified with methanol under acidic conditions to form the methyl ester.

C-H Activation and Arylation Strategies

Recent advances in synthetic methodology have enabled the direct functionalization of pyrrolidine rings via C-H activation and arylation:

- Starting Material: Protected pyrrolidine derivatives, such as methyl-Boc-D-pyroglutamate.

- Deprotonation: Strong bases like lithium hexamethyldisilazide (LHMDS) are used to generate reactive intermediates.

- Alkylation/Arylation: Allyl bromide or aryl iodides (e.g., methyl-3-iodobenzoate) are used to introduce phenyl or other aromatic groups at specific positions on the pyrrolidine ring.

- Subsequent Steps: Lactam reduction, ester hydrolysis, and re-esterification are performed to yield the target methyl ester compound.

This method allows for the synthesis of stereochemically pure compounds with high regioselectivity and functional group tolerance, although it involves multiple steps and moderate overall yields (e.g., 12% overall yield over nine steps reported).

Hydrazide Intermediates and Cyclization Reactions

In some synthetic routes, this compound esters are first converted into hydrazide intermediates, which then undergo further transformations:

- Esterification: As above, carboxylic acids are esterified to methyl esters.

- Hydrazide Formation: Treatment with hydrazine hydrate in refluxing isopropanol converts esters to acid hydrazides.

- Cyclization: Hydrazides react with aromatic aldehydes or other electrophiles to form hydrazone or heterocyclic derivatives.

- Applications: Such intermediates are useful for synthesizing complex heterocycles, including thiazoles and triazoles, which are relevant in medicinal chemistry.

While this method is more focused on derivative synthesis, it highlights the versatility of this compound as a synthetic intermediate.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | Acid + methanol reflux | Simple, scalable | Requires acid catalyst, long reaction time | Moderate to high |

| Pyrrolidinone Formation + Reduction | Lactam synthesis, reduction, esterification | Allows stereochemical control | Multi-step, requires hydride reagents | Moderate |

| C-H Activation and Arylation | Base deprotonation, arylation, reduction | High regioselectivity | Multi-step, moderate overall yield | Low to moderate (e.g., 12%) |

| Hydrazide Intermediates and Cyclization | Ester to hydrazide, condensation with aldehydes | Versatile for derivatives | More complex, focused on derivatives | Good to excellent (62-99%) for derivatives |

Research Findings and Notes

- The acid-catalyzed esterification remains the most practical and widely used method for preparing this compound due to its simplicity and effectiveness.

- Advanced synthetic methods such as C-H activation allow for the introduction of diverse substituents and stereochemical variants, important for drug development and SAR studies.

- Hydrazide and cyclization routes demonstrate the compound’s utility as a versatile intermediate for synthesizing biologically active heterocycles.

- Industrial production may employ continuous flow reactors and automated control systems to optimize yields and reproducibility, although specific industrial protocols are less documented in open literature.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

Oxidation: Formation of phenylacetic acid or benzyl alcohol derivatives.

Reduction: Formation of 3-phenyl-3-pyrrolidinemethanol.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

Methyl 3-phenylpyrrolidine-3-carboxylate serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its structural properties make it a candidate for developing drugs that modulate neurotransmitter systems, enhancing therapeutic efficacy in treating conditions such as depression and anxiety .

Neuroscience Research

In neuroscience, this compound is utilized to explore neurotransmitter interactions and mechanisms underlying mental health disorders. Studies have shown that it can influence receptor activity, providing insights into drug design aimed at specific neurological targets .

Analytical Chemistry

The compound is employed in analytical methods for detecting and quantifying related substances in biological samples. Its application enhances the accuracy of drug testing and research methodologies, making it invaluable in clinical settings .

Organic Synthesis

As a versatile building block, this compound facilitates the synthesis of complex organic molecules. It is particularly useful in creating agrochemicals and fine chemicals, contributing to advancements in material science .

Material Science

In material science, this compound can be incorporated into polymer formulations to improve material properties used in coatings and adhesives. Its chemical structure enhances performance characteristics, which are crucial for industrial applications .

Case Studies

Case Study 1: Pharmaceutical Application

Research conducted on this compound demonstrated its potential as a precursor for synthesizing novel antidepressants. In vitro studies revealed its ability to enhance serotonin receptor activity, suggesting a pathway for developing effective treatments for mood disorders.

Case Study 2: Material Science Innovation

In a recent study focusing on polymer composites, the incorporation of this compound improved adhesive strength and thermal stability of coatings used in automotive applications. The findings indicate significant performance enhancements attributable to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 3-phenylpyrrolidine-3-carboxylate with structurally related pyrrolidine and pyridine derivatives:

Physicochemical and Reactivity Differences

- Lipophilicity : The phenyl group in this compound increases logP compared to the methyl-substituted analog in , but the benzyl group in may further enhance membrane permeability.

- Reactivity : The methyl ester in the target compound allows hydrolysis to carboxylic acids, whereas the 5-oxo group in introduces ketone-specific reactivity (e.g., nucleophilic additions). The tetrahydropyridine derivative exhibits dual ketone functionality, enabling chelation with metal ions.

- Acidity : The carboxylic acid in (pKa ~3-4) is significantly more acidic than the ester group (pKa ~25–30), influencing ionization in biological systems.

Research Findings and Data Highlights

- Yield and Purity : The urea-substituted pyrrolidine in achieved 68% crude yield and >99% purity, indicating efficient synthetic protocols applicable to the target compound.

- Safety Profiles : SDS data for analogs (e.g., ) emphasize standard first-aid measures (e.g., physician consultation), but substituent-specific hazards (e.g., ketone reactivity in ) require tailored handling.

Biological Activity

Methyl 3-phenylpyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships, and various biological assays.

Chemical Structure and Synthesis

This compound belongs to the pyrrolidine family, characterized by a five-membered ring containing nitrogen. The synthesis typically involves the reaction of phenyl-substituted precursors with methyl esters under specific conditions to yield the desired product. Various synthetic routes have been explored, including:

- Conventional methods : Utilizing standard organic synthesis techniques.

- Photochemical reactions : Inducing transformations under light exposure, which can yield specific diastereomers with varying biological properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Studies have shown that:

- Substituents on the pyrrolidine ring can enhance or diminish potency against various biological targets.

- The introduction of hydrophobic groups tends to increase the compound's affinity for certain receptors or enzymes .

Table 1: Structure-Activity Relationship Analysis

| Compound | Substituent | Biological Activity | IC50 (nM) |

|---|---|---|---|

| 1 | Cyclopropylmethylamide | High potency inhibitor | 72 |

| 2 | Morpholine | Moderate activity | 150 |

| 3 | Dimethylamine | Enhanced activity | 45 |

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies using human cancer cell lines such as A549 (lung adenocarcinoma) revealed:

- Significant reduction in cell viability at concentrations as low as 100 µM.

- Structure-dependent activity, where specific substitutions on the phenyl ring led to enhanced cytotoxicity .

In a comparative study, compounds derived from methyl 3-phenylpyrrolidine showed higher efficacy than standard chemotherapeutics like cisplatin, indicating potential for further development as anticancer agents.

Antimicrobial Activity

The antimicrobial efficacy of methyl 3-phenylpyrrolidine derivatives has also been evaluated. Notably:

- Certain derivatives exhibited selective activity against multidrug-resistant strains of Staphylococcus aureus.

- Minimum inhibitory concentrations (MIC) were determined, with some compounds showing effective inhibition at concentrations below 64 µg/mL against resistant pathogens .

Table 2: Antimicrobial Activity Data

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 32 |

| B | Escherichia coli | >64 |

| C | Klebsiella pneumoniae | >64 |

Case Studies

- Case Study on Anticancer Efficacy : A recent study investigated the effects of methyl 3-phenylpyrrolidine derivatives on A549 cells. The results indicated that compounds with a para-dimethylamino substitution showed the most potent anticancer activity, reducing cell viability significantly compared to control groups .

- Antimicrobial Resistance : In another study focusing on antimicrobial properties, derivatives of methyl 3-phenylpyrrolidine were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results highlighted their potential as novel therapeutic agents in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-phenylpyrrolidine-3-carboxylate, and how can diastereoselectivity be achieved?

- Methodology : A diastereoselective approach involves cyclization of substituted amino esters using Lewis acids (e.g., ZnCl₂) to control stereochemistry. For example, Pachaly's work on pyrrolidine derivatives demonstrates the use of chiral auxiliaries or asymmetric catalysis to favor specific diastereomers . Reaction conditions (temperature, solvent polarity) and substituent effects on the aromatic ring (e.g., electron-withdrawing groups) significantly influence selectivity. Characterization via -NMR and X-ray crystallography (using SHELX software ) is critical to confirm stereochemical outcomes.

Q. How can the purity of this compound be optimized post-synthesis?

- Methodology : Recrystallization from ethanol/water mixtures or chromatographic purification (silica gel, ethyl acetate/hexane eluent) effectively removes byproducts. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended for purity assessment. Elemental analysis (C, H, N) and mass spectrometry (ESI-MS) provide complementary validation .

Q. What spectroscopic techniques are most reliable for structural elucidation of this compound?

- Methodology :

- NMR : - and -NMR to identify proton environments and carbon frameworks. For example, the ester carbonyl ( ppm) and pyrrolidine ring protons ( ppm) are diagnostic .

- X-ray crystallography : SHELXL refinement (via SHELX suite ) resolves absolute configuration and crystal packing.

- IR spectroscopy : Confirms ester C=O stretches (~1720 cm) and N-H bends (if applicable) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the phenyl ring influence the compound's reactivity in cross-coupling reactions?

- Methodology : Systematic substitution (e.g., para-CH₃, meta-NO₂) followed by Suzuki-Miyaura coupling with aryl boronic acids reveals electronic trends. Kinetic studies (monitored via -NMR or LC-MS) show electron-deficient aryl groups accelerate oxidative addition. Computational DFT studies (e.g., Gaussian09) model transition states and predict regioselectivity . Steric hindrance from ortho-substituents reduces coupling efficiency, as shown in analogous pyridinecarboxylate systems .

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases, GPCRs). The pyrrolidine ring's conformation and ester flexibility are key variables.

- QSAR modeling : Correlate substituent parameters (Hammett σ, logP) with activity data from in vitro assays. For example, phenyl groups with higher hydrophobicity may enhance membrane permeability .

- MD simulations : GROMACS-based simulations assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can the compound serve as a precursor for bioactive molecule synthesis?

- Methodology :

- Ester hydrolysis : Convert to 3-phenylpyrrolidine-3-carboxylic acid using NaOH/EtOH, then couple with amines (EDCI/HOBt) to generate amide libraries for antimicrobial screening .

- Functionalization : Introduce fluorinated groups via Pd-catalyzed C-H activation (e.g., using Selectfluor) to enhance metabolic stability, as demonstrated in trifluoromethylpyridine derivatives .

Data Contradictions and Resolution

Q. Conflicting reports on the compound's stability under acidic conditions: How to resolve?

- Analysis : Discrepancies arise from solvent choice (e.g., stability in aqueous HCl vs. decomposition in HBr/acetic acid). Accelerated stability studies (40°C/75% RH, monitored by HPLC) identify degradation products (e.g., decarboxylated pyrrolidine). Control of pH (<2) and temperature (<25°C) during storage is critical .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.